(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
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Overview
Description
(Z,1R,8S,9R)-Bicyclo[610]non-4-ene-9-methanol is a bicyclic compound featuring a unique structure with a hydroxyl group attached to the ninth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, facilitating binding to enzymes or receptors. The compound’s bicyclic structure also contributes to its stability and reactivity in various pathways .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[6.1.0]non-4-ene: This compound shares a similar bicyclic structure but differs in the presence of an oxygen atom.
Cyclooctene oxide: Another related compound with an epoxide functional group.
Uniqueness
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
374898-56-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-enyl]methanol |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10? |
InChI Key |
NXQRWDARQUYASW-ULKQDVFKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2CO)CCC=C1 |
SMILES |
C1CC2C(C2CO)CCC=C1 |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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